An In-Depth Technical Guide to 4-Chloro-2,5-dimethylaniline: Structure, Properties, and Synthetic Applications
An In-Depth Technical Guide to 4-Chloro-2,5-dimethylaniline: Structure, Properties, and Synthetic Applications
This technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethylaniline (CAS No. 20782-94-9), a substituted aniline with significant potential as a chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications.
Introduction: The Strategic Importance of Substituted Anilines
Anilines, as a class of compounds, are foundational building blocks in modern organic synthesis. Their utility spans the production of dyes, polymers, pharmaceuticals, and agrochemicals. The specific arrangement of substituents on the aniline ring dictates the molecule's reactivity and its suitability for various applications. 4-Chloro-2,5-dimethylaniline, also known as 4-Chloro-2,5-xylidine, presents a unique combination of electronic and steric features. The presence of a chlorine atom, an electron-withdrawing group, and two electron-donating methyl groups on the aromatic ring creates a nuanced electronic environment that can be strategically exploited in multi-step syntheses. This guide aims to elucidate the key characteristics of this compound, providing a solid foundation for its application in research and development.
Chemical Structure and Identification
The molecular structure of 4-Chloro-2,5-dimethylaniline is fundamental to understanding its chemical behavior. The molecule consists of a benzene ring substituted with an amino group (-NH₂), a chlorine atom at position 4, and two methyl groups at positions 2 and 5.
Caption: Chemical structure of 4-Chloro-2,5-dimethylaniline.
Table 1: Chemical Identification
| Identifier | Value | Reference |
| CAS Number | 20782-94-9 | [1] |
| Molecular Formula | C₈H₁₀ClN | [2] |
| Molecular Weight | 155.62 g/mol | [2] |
| Synonyms | 4-Chloro-2,5-xylidine | [3] |
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is essential for its handling, characterization, and use in synthetic protocols.
Physicochemical Properties
The physical properties of 4-Chloro-2,5-dimethylaniline are summarized in the table below. It is a solid at room temperature and, like many anilines, its color can vary depending on purity and exposure to light and air.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to Orange to Green powder to crystal | [3] |
| Melting Point | 91.0 - 95.0 °C | [3] |
| Purity | >98.0% (GC) | [3] |
| Solubility | Insoluble or very poorly soluble in water. Expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone. | [4] |
Spectroscopic Characterization
3.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amine protons.
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-7.5 ppm). The proton at C6 (adjacent to the amino group) would likely appear more upfield than the proton at C3 (between the chlorine and a methyl group).
-
Amine Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which can vary depending on the solvent and concentration.
-
Methyl Protons (-CH₃): Two distinct singlets are expected for the two methyl groups, likely in the region of δ 2.0-2.5 ppm.
3.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 110-150 ppm). The carbons attached to the nitrogen and chlorine atoms will have characteristic chemical shifts.
-
Methyl Carbons: Two signals for the methyl carbons are expected in the aliphatic region (typically δ 15-25 ppm).
3.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching: Two medium to sharp bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching (Aromatic and Aliphatic): Bands above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.
-
N-H Bending: A broad band around 1600 cm⁻¹.
-
C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A band in the 1250-1350 cm⁻¹ region.
-
C-Cl Stretching: A strong band in the 1000-1100 cm⁻¹ region.
3.2.4. Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Molecular Ion (M⁺): Peaks at m/z 155 and 157.
-
Major Fragments: Fragmentation may involve the loss of a chlorine radical, a methyl radical, or hydrogen cyanide from the aromatic ring.
Synthesis of 4-Chloro-2,5-dimethylaniline
A plausible and efficient method for the synthesis of 4-Chloro-2,5-dimethylaniline is the direct chlorination of 2,5-dimethylaniline. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is unsubstituted in 2,5-dimethylaniline, it is the most likely site for chlorination.
Caption: Proposed synthetic pathway for 4-Chloro-2,5-dimethylaniline.
Experimental Protocol: Chlorination of 2,5-Dimethylaniline
This is a representative protocol based on established chemical principles and may require optimization.
Objective: To synthesize 4-Chloro-2,5-dimethylaniline via electrophilic chlorination of 2,5-dimethylaniline.
Materials:
-
2,5-Dimethylaniline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylaniline (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-Chloro-2,5-dimethylaniline.
Chemical Reactivity and Potential Applications
The reactivity of 4-Chloro-2,5-dimethylaniline is governed by the interplay of its functional groups.
Reactivity of the Amino Group
The primary amino group can undergo a variety of reactions, including:
-
Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) will form a diazonium salt. This highly versatile intermediate can then be used in Sandmeyer reactions to introduce a wide range of substituents (e.g., -CN, -Br, -OH) or in azo coupling reactions.
-
Acylation: The amino group can be acylated to form amides. This is often used as a protecting group strategy to moderate the reactivity of the aniline ring during other transformations.
-
Alkylation: The nitrogen can be alkylated to form secondary or tertiary amines.
Reactivity of the Aromatic Ring
The aromatic ring is activated towards further electrophilic substitution by the amino and methyl groups, although this is somewhat attenuated by the deactivating effect of the chlorine atom. The positions ortho and para to the amino group are the most activated.
Potential Applications
Given its structure, 4-Chloro-2,5-dimethylaniline is a promising intermediate in several fields:
-
Azo Dye Synthesis: As a substituted aniline, it can serve as a diazo component in the synthesis of azo dyes.[5] The specific substituents will influence the color and properties of the resulting dye.
-
Pharmaceutical and Agrochemical Synthesis: Chloroanilines are common building blocks in the synthesis of biologically active molecules.[6] The unique substitution pattern of this compound could be leveraged to create novel scaffolds for drug discovery and the development of new pesticides.
-
Materials Science: Anilines are precursors to polyaniline, a conducting polymer. Substituted anilines can be used to tune the properties of such materials.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 4-Chloro-2,5-dimethylaniline. The following information is derived from available safety data sheets.[1]
Table 3: Hazard Identification and Precautionary Measures
| Category | Information |
| GHS Pictograms | Warning |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | Prevention: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN: Wash with plenty of soap and water. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a particulate respirator may be necessary.
Conclusion
4-Chloro-2,5-dimethylaniline is a chemical intermediate with a rich potential for applications in various fields of chemical synthesis. Its unique substitution pattern offers a platform for the creation of a diverse range of downstream products. This guide has provided a comprehensive overview of its structure, properties, a plausible synthetic route, and safety considerations. It is hoped that this information will serve as a valuable resource for researchers and developers looking to incorporate this versatile building block into their synthetic strategies.
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International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]
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RSC Publishing. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethylaniline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,5-Dimethylaniline in Modern Chemical Synthesis. Retrieved from [Link]
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ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]
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